

Rimacalib SMP 114 CaMKII inhibitor mechanism of action

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Compound Focus: Rimacalib

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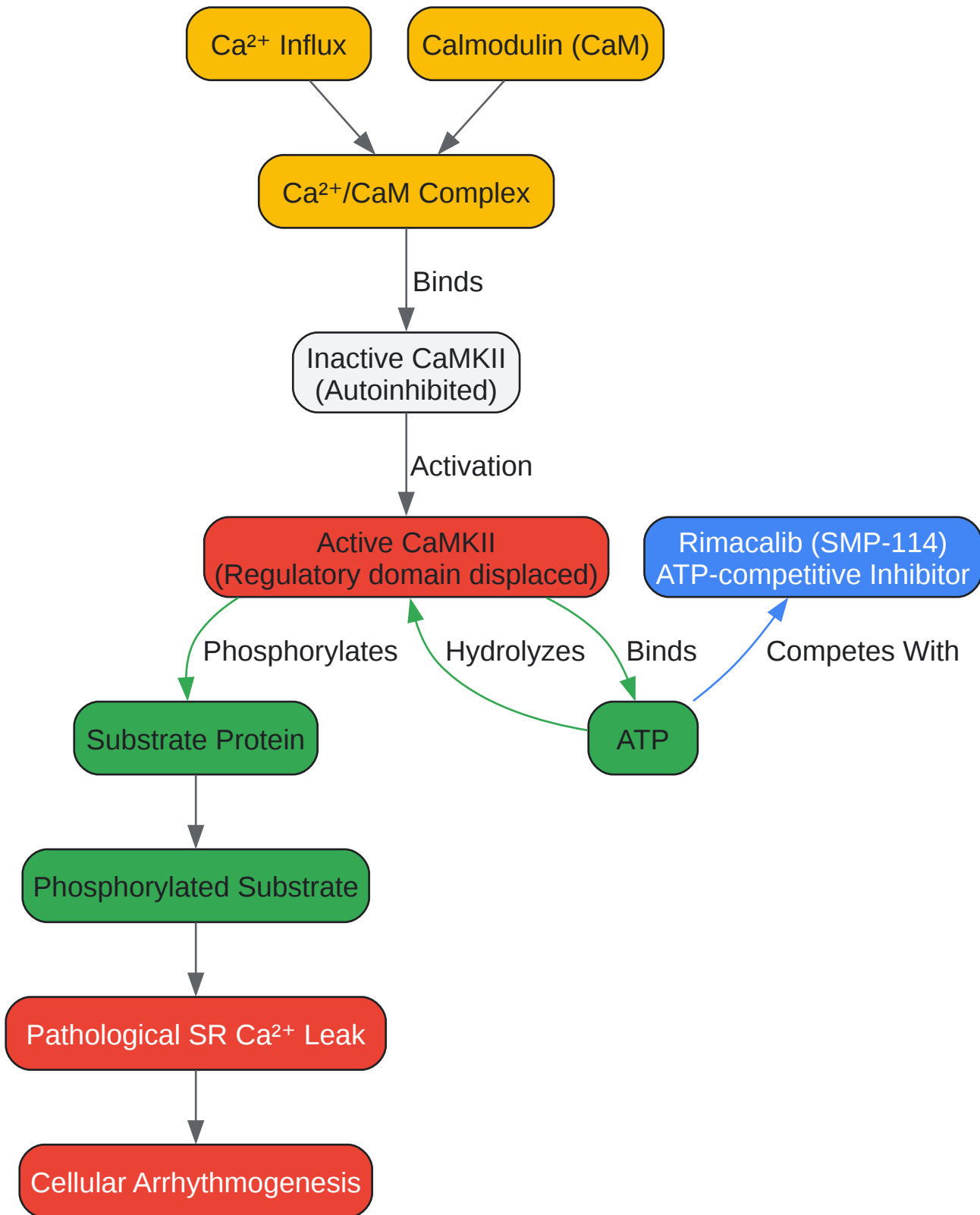
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Molecular Mechanism of Action

Rimacalib specifically targets the ATP-binding site on the catalytic domain of CaMKII [1]. The table below summarizes its inhibitory profile against different CaMKII isoforms [2] [3]:

CaMKII Isoform	IC ₅₀ (μM)
CaMKIIα	~1 μM
CaMKIIγ	~30 μM

CaMKII is activated by Ca²⁺/Calmodulin (Ca²⁺/CaM) binding, which displaces the autoinhibitory domain and allows ATP to bind for substrate phosphorylation [4] [1]. As an ATP-competitive inhibitor, **Rimacalib** binds to the kinase domain's ATP-binding pocket, blocking enzymatic activity and the downstream signaling that leads to harmful SR Ca²⁺ leak [1].



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Figure 1: **Rimacalib** inhibits CaMKII activation by competing with ATP, preventing pathological SR Ca²⁺ leak.

Functional Effects in Cardiomyocytes

Rimacalib demonstrates significant anti-arrhythmic potential by specifically targeting pathological Ca²⁺ leak while preserving normal cardiac function [5].

Quantitative Effects on Calcium Handling The following data summarizes the compound's effects across different experimental models [5]:

Experimental Model / Parameter	Effect of Rimacalib	Control Value
Human Atrial Cardiomyocytes		
SR Ca ²⁺ Leak (sparks/100 μm/s)	0.72 ± 0.33	3.02 ± 0.91
Human Failing LV Cardiomyocytes		
SR Ca ²⁺ Leak (sparks/100 μm/s)	0.78 ± 0.23	1.69 ± 0.27
Murine Ventricular Cardiomyocytes		
SR Ca ²⁺ Leak (sparks/100 μm/s)	0.30 ± 0.07	1.50 ± 0.28
Spontaneous Ca ²⁺ Release (events/30s pause)	0.356 ± 0.109	0.927 ± 0.216
Post-Rest Potentiation of Ca ²⁺ Transient	52 ± 5%	37 ± 4%

Key Functional Outcomes

- **Reduces Arrhythmogenic Triggers:** Suppresses spontaneous Ca²⁺ release events, which can trigger dangerous cardiac arrhythmias [5]
- **Improves SR Calcium Load:** Enhances post-rest potentiation, indicating improved SR Ca²⁺ storage available for contraction [5]
- **Preserves Systolic Function:** Does not compromise systolic Ca²⁺ release, contractility, SR Ca²⁺ reuptake, or cardiomyocyte relaxation [5]

Experimental Protocols

The key findings on **Rimacalib** are derived from studies using isolated cardiomyocytes. Below are the core methodologies cited in the research [5] [2].

Cardiomyocyte Isolation

- **Murine Ventricular Cardiomyocytes:** Hearts from anesthetized mice are retrograde-perfused (Langendorff) with a Ca^{2+} -free solution containing collagenase and trypsin. Ventricular tissue is dissociated, and Ca^{2+} is reintroduced stepwise [2]
- **Human Atrial Cardiomyocytes:** Human right atrial samples are incubated in a solution with collagenase and protease. Tissue is digested until free cells appear, then suspended in storage medium [2]
- **Human Failing Ventricular Cardiomyocytes:** Tissue from failing left ventricles is digested using a "chunk-isolation" technique with collagenase and trypsin. Disaggregated cells are harvested and resuspended in potassium-based (KB) medium [2]

Key Functional Assays

- **Ca^{2+} Spark Measurement:** Used to quantify SR Ca^{2+} leak, a direct indicator of CaMKII activity [5]
- **Spontaneous Ca^{2+} Release:** Counted as arrhythmogenic events after a 30-second cessation of electrical stimulation [5]
- **Ca^{2+} -Transient Amplitude:** Measured using Fura-2 dye after a 30-second pause to assess post-rest potentiation [5] [2]
- **Cell Contractility:** Twitch amplitude measured to ensure no negative impact on systolic function [2]

Compound Application

- Cardiomyocytes are pre-incubated with **10 μM Rimacalib** for at least 15 minutes prior to experiments [2]

Therapeutic Potential and Development Status

Rimacalib represents a promising therapeutic strategy for treating cardiac conditions driven by CaMKII-mediated SR Ca^{2+} leak, such as atrial and ventricular arrhythmias and heart failure [5]. A significant advantage is its **oral bioavailability**, which is desirable for chronic medication [5] [2]. The compound has already entered **Phase II clinical trials for rheumatoid arthritis**, indicating an established safety profile in humans that could potentially accelerate its repurposing for cardiac indications [5] [2].

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References

1. CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
2. (Rimacalib) | SMP (Ca²⁺/calmodulin-dependent protein... 114 CaMKII [invivochem.com]
3. Rimacalib | CaMKII inhibitor | Buy from Supplier ... [adooq.com]
4. Studying CaMKII: Tools and standards - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]
5. Reduction of SR Ca²⁺ leak and arrhythmogenic cellular correlates by... [pubmed.ncbi.nlm.nih.gov]

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